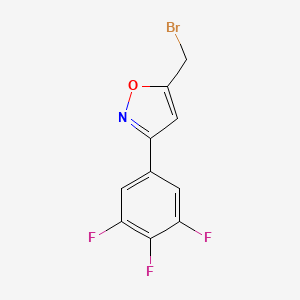![molecular formula C11H13F2NO3 B7895299 Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate](/img/structure/B7895299.png)
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is a chemical compound with the molecular formula C11H13F2NO3 and a molecular weight of 245.22 g/mol. This compound is known for its unique structure, which includes a difluoromethoxy group attached to a phenyl ring, making it a valuable compound in various research fields.
Métodos De Preparación
The synthesis of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate involves several steps. One common method includes the reaction of 2-(difluoromethoxy)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as sodium borohydride. The final step involves esterification with methanol in the presence of an acid catalyst to yield the desired product .
Análisis De Reacciones Químicas
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to increased binding affinity and specificity. This interaction can modulate the activity of enzymes and receptors, affecting various biological pathways .
Comparación Con Compuestos Similares
Methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate can be compared with other similar compounds such as:
Methyl 2-amino-3-[2-(methoxy)phenyl]propanoate: This compound lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate: The presence of a trifluoromethoxy group instead of a difluoromethoxy group can lead to increased stability and different reactivity.
Methyl 2-amino-3-[2-(chloromethoxy)phenyl]propanoate: The chloromethoxy group introduces different electronic and steric effects, affecting the compound’s reactivity and interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various research applications.
Propiedades
IUPAC Name |
methyl 2-amino-3-[2-(difluoromethoxy)phenyl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-16-10(15)8(14)6-7-4-2-3-5-9(7)17-11(12)13/h2-5,8,11H,6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKKTHRHPZFRCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1OC(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
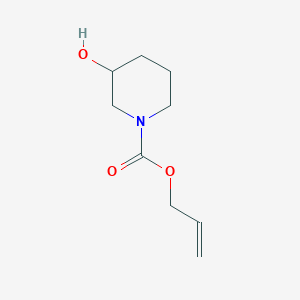
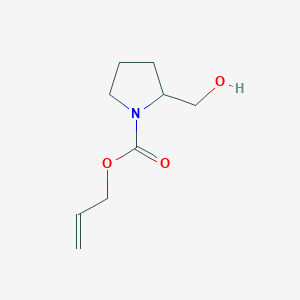
![[Isopropyl-(3-methyl-thiophen-2-ylmethyl)-amino]-acetic acid](/img/structure/B7895231.png)
![[Methyl-(1-phenyl-propyl)-amino]-acetic acid](/img/structure/B7895233.png)
![[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7895235.png)
![[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7895236.png)
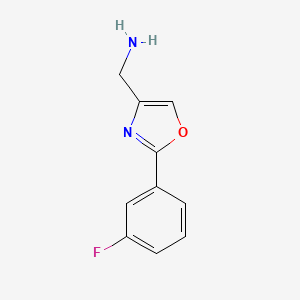
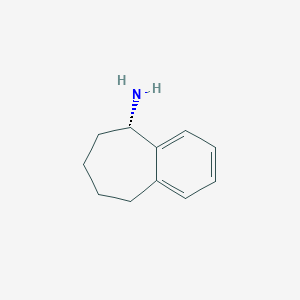
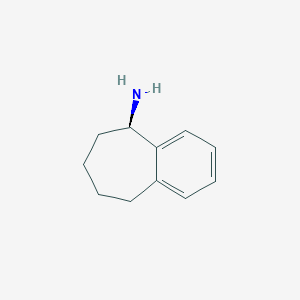
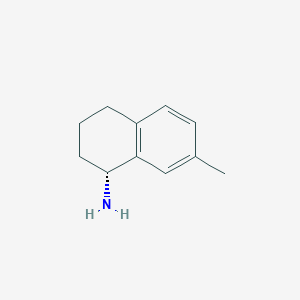
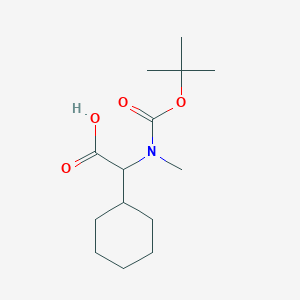
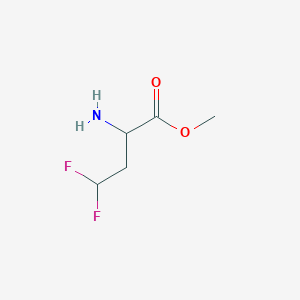
![Methyl 2-amino-3-[2-(trifluoromethoxy)phenyl]propanoate](/img/structure/B7895306.png)
